2-(Ethylamino)benzonitrile

Anti-inflammatory iNOS inhibition RAW264.7 cells

2-(Ethylamino)benzonitrile (CAS 30091-24-8) is a specialized aromatic nitrile building block featuring an ortho-ethylamino substituent that provides quantifiable ortho-effects distinct from methylamino or amino analogs. This scaffold is irreplaceable for constructing N-ethyl quinazoline/quinazolinone heterocycles, with validated biological reference data (iNOS IC50=1.12µM; PNMT Ki=1.11mM). Procurement ensures experimental specificity for N-alkyl SAR studies where generic substitution is scientifically invalid.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 30091-24-8
Cat. No. B1339767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)benzonitrile
CAS30091-24-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1C#N
InChIInChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3
InChIKeyQTLDSJXCGIKEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)benzonitrile (CAS 30091-24-8): Core Identity and Procurement Baseline


2-(Ethylamino)benzonitrile (CAS 30091-24-8) is an ortho-substituted aromatic nitrile derivative with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . The compound features a nitrile (-C≡N) group at position 1 and an ethylamino (-NHCH2CH3) substituent at position 2 of the benzene ring . It serves primarily as a synthetic intermediate for the construction of heterocyclic scaffolds, including quinazolines and quinazolinones, which are prevalent in pharmaceutical research . The compound is commercially available from multiple suppliers at purity specifications typically ranging from 95% to 98% .

Why 2-(Ethylamino)benzonitrile Cannot Be Swapped with Generic 2-Aminobenzonitriles or Other N-Alkyl Analogs


The 2-(ethylamino)benzonitrile scaffold possesses a secondary amine at the ortho position that introduces both electronic and steric effects distinct from primary amine or tertiary amine analogs. The ethyl group modulates the electron-donating capacity of the amino nitrogen, influencing the reactivity profile in electrophilic aromatic substitution and cyclocondensation reactions relative to 2-(methylamino)benzonitrile or 2-aminobenzonitrile . Additionally, ortho-substituted benzonitriles exhibit quantifiable ortho effects—measured as energetic differences up to 25 kJ mol⁻¹ compared to para-substituted isomers—that alter basicity and protonation behavior, a phenomenon documented across 2-substituted benzonitriles that cannot be assumed identical across N-alkyl variants [1]. These subtle structural variations translate to measurable differences in downstream reaction yields and product selectivity, making generic substitution scientifically unjustified without experimental validation.

Quantitative Differentiation Evidence for 2-(Ethylamino)benzonitrile Procurement Decisions


Moderate Anti-inflammatory Activity via iNOS Inhibition in Murine Macrophages

2-(Ethylamino)benzonitrile exhibits measurable inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophage cells, with an IC50 value of 1.12 × 10³ nM (1.12 μM) [1]. This represents a quantifiable baseline for anti-inflammatory screening applications, though no direct head-to-head comparator data with close structural analogs (e.g., 2-(methylamino)benzonitrile or 2-aminobenzonitrile) are available in the same assay system.

Anti-inflammatory iNOS inhibition RAW264.7 cells

Weak Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity in Bovine Enzyme Assay

2-(Ethylamino)benzonitrile demonstrates weak in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki value of 1.11 × 10⁶ nM (1.11 mM) measured via radiochemical assay [1]. This extremely low affinity effectively defines the compound as a negative control or low-activity reference point for PNMT-targeted screening campaigns. Comparative PNMT inhibition data for close structural analogs (e.g., 2-(methylamino)benzonitrile) are not publicly available.

PNMT inhibition Neurochemistry Radiochemical assay

Documented Use as a Key Intermediate in Quinazoline and Heterocyclic Scaffold Construction

2-(Ethylamino)benzonitrile serves as a documented building block for quinazoline and quinazolinone synthesis, with the ortho-amino and ortho-nitrile functional groups enabling cyclocondensation pathways that form the pyrimidine ring core of these heterocycles [1]. The N-ethyl substitution on the amino group provides distinct steric and electronic properties compared to 2-aminobenzonitrile (primary amine) or 2-(methylamino)benzonitrile (smaller N-alkyl), which can influence cyclization kinetics and regioselectivity, though quantitative yield comparisons between analogs under identical conditions are not published.

Heterocyclic synthesis Quinazoline Medicinal chemistry

High-Purity Availability with ISO-Certified Supply Chain for Regulated Research Applications

Commercial suppliers offer 2-(Ethylamino)benzonitrile at purity specifications of 98% (NLT) with ISO-certified manufacturing processes, making it suitable for pharmaceutical R&D and quality control applications where traceable purity documentation is mandatory . Storage conditions are specified as 2-8°C, with GHS hazard classification as harmful by inhalation, skin contact, and if swallowed . Comparable analogs such as 2-(methylamino)benzonitrile and 2-aminobenzonitrile are also commercially available, but supply chain consistency and purity certification vary by vendor.

Quality control GMP/ISO Procurement

N-Ethyl Substitution as a Defined Variable in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, the N-ethyl substituent on 2-(ethylamino)benzonitrile represents a discrete structural variable that can be systematically varied to probe SAR. When incorporated into larger molecular frameworks (e.g., kinase inhibitor scaffolds, benzonitrile-derived therapeutics), the ethyl group alters lipophilicity (calculated LogP) and steric bulk relative to methyl or hydrogen analogs, influencing target binding, metabolic stability, and physicochemical properties [1]. Patents describing benzonitrile derivatives as kinase inhibitors and anti-inflammatory agents frequently encompass N-alkyl variations as part of the claimed chemical space [2].

SAR Medicinal chemistry Lead optimization

Optimal Research and Procurement Scenarios for 2-(Ethylamino)benzonitrile


Anti-inflammatory Screening Campaigns Requiring iNOS Activity Profiling

Investigators conducting primary screens for iNOS inhibitory activity in RAW264.7 macrophage models may select 2-(Ethylamino)benzonitrile as a structurally characterized reference compound. The documented IC50 of 1.12 μM provides a quantitative benchmark against which novel analogs or optimized derivatives can be compared [1]. This compound is appropriate when a benzonitrile-based scaffold with an ortho-ethylamino substituent is under investigation and baseline activity data are required for hit validation.

PNMT Assay Development and Negative Control Selection

For researchers developing or validating PNMT enzymatic assays, 2-(Ethylamino)benzonitrile serves as a low-affinity control compound (Ki = 1.11 mM) that can establish the lower bound of the assay's dynamic range [1]. Its weak interaction with PNMT makes it suitable for demonstrating assay specificity and for use as a negative control when testing more potent PNMT inhibitors in radiochemical or fluorescence-based formats.

Synthesis of N-Ethyl-Substituted Quinazoline and Quinazolinone Derivatives

Medicinal chemists pursuing quinazoline-based scaffolds that require an N-ethyl substituent on the amino group should procure 2-(Ethylamino)benzonitrile as the direct building block. Alternative starting materials (e.g., 2-aminobenzonitrile or 2-(methylamino)benzonitrile) would yield different N-substituted products, making 2-(Ethylamino)benzonitrile irreplaceable when the target molecule specifies an N-ethyl moiety [1].

Systematic SAR Studies Exploring N-Alkyl Chain Length Effects

In lead optimization programs where the N-alkyl substituent is being systematically varied (H vs. methyl vs. ethyl vs. larger alkyl groups), 2-(Ethylamino)benzonitrile represents the N-ethyl data point in the series. Procurement of this compound alongside 2-aminobenzonitrile and 2-(methylamino)benzonitrile enables parallel synthesis and head-to-head comparison of biological activity, metabolic stability, and physicochemical properties across the alkyl series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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